molecular formula C13H25Br2N3S B15342310 Pseudourea, 2-(2-(1-adamantyl)aminoethyl)thio-, dihydrobromide CAS No. 37018-52-3

Pseudourea, 2-(2-(1-adamantyl)aminoethyl)thio-, dihydrobromide

Cat. No.: B15342310
CAS No.: 37018-52-3
M. Wt: 415.23 g/mol
InChI Key: KBPKLGXJWWCUPE-UHFFFAOYSA-N
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Description

Pseudourea, 2-(2-(1-adamantyl)aminoethyl)thio-, dihydrobromide is a compound with the molecular formula C13H25Br2N3S and a molecular weight of 415.231 . This compound is a derivative of adamantane, a highly stable and rigid hydrocarbon structure, which imparts unique properties to its derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pseudourea, 2-(2-(1-adamantyl)aminoethyl)thio-, dihydrobromide typically involves the reaction of 1-adamantylamine with 2-bromoethyl isothiocyanate, followed by the addition of hydrobromic acid to form the dihydrobromide salt. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Pseudourea, 2-(2-(1-adamantyl)aminoethyl)thio-, dihydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to thiols or other reduced sulfur-containing compounds.

    Substitution: Nucleophilic substitution reactions can replace the bromide ions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Pseudourea, 2-(2-(1-adamantyl)aminoethyl)thio-, dihydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of Pseudourea, 2-(2-(1-adamantyl)aminoethyl)thio-, dihydrobromide involves its interaction with various molecular targets. The adamantyl group provides a rigid framework that can interact with biological membranes and proteins, potentially disrupting their function. The sulfur and bromide components can participate in redox reactions, further influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pseudourea, 2-(2-(1-adamantyl)aminoethyl)thio-, dihydrobromide is unique due to its combination of the adamantyl group with a pseudourea structure, providing a balance of stability and reactivity. This makes it particularly valuable in both research and industrial applications.

Properties

CAS No.

37018-52-3

Molecular Formula

C13H25Br2N3S

Molecular Weight

415.23 g/mol

IUPAC Name

2-(1-adamantylamino)ethyl carbamimidothioate;dihydrobromide

InChI

InChI=1S/C13H23N3S.2BrH/c14-12(15)17-2-1-16-13-6-9-3-10(7-13)5-11(4-9)8-13;;/h9-11,16H,1-8H2,(H3,14,15);2*1H

InChI Key

KBPKLGXJWWCUPE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCCSC(=N)N.Br.Br

Origin of Product

United States

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